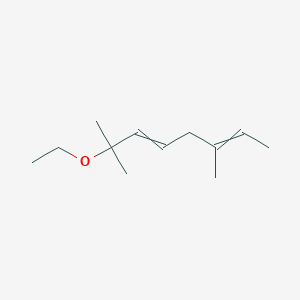
7-Ethoxy-3,7-dimethylocta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-3,7-dimethylocta-2,5-diene is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3025 g/mol . It is also known by other names such as 3-Ethoxy-3,7-dimethyl-1,6-octadiene, Ethyl linalool, and Ethoxylinalool . This compound is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to an octadiene backbone.
Vorbereitungsmethoden
The synthesis of 7-Ethoxy-3,7-dimethylocta-2,5-diene can be achieved through various synthetic routes. One common method involves the reaction of linalool with ethanol in the presence of an acid catalyst to form the ethoxy derivative . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
7-Ethoxy-3,7-dimethylocta-2,5-diene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to 100°C, and reaction times varying from minutes to hours. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-3,7-dimethylocta-2,5-diene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and as a precursor for
Eigenschaften
CAS-Nummer |
54009-89-1 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
7-ethoxy-3,7-dimethylocta-2,5-diene |
InChI |
InChI=1S/C12H22O/c1-6-11(3)9-8-10-12(4,5)13-7-2/h6,8,10H,7,9H2,1-5H3 |
InChI-Schlüssel |
JJYFXINJPCZBSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C)C=CCC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


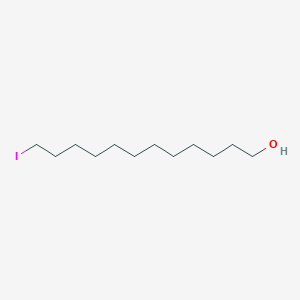
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
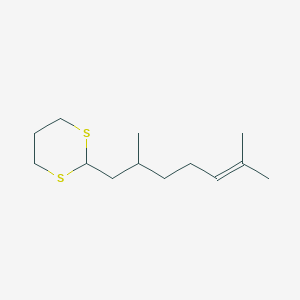

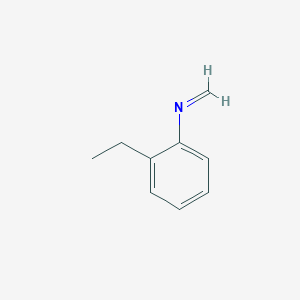
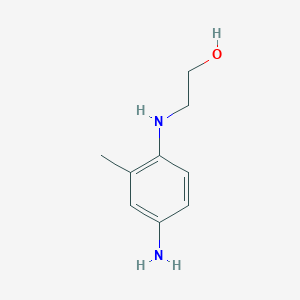
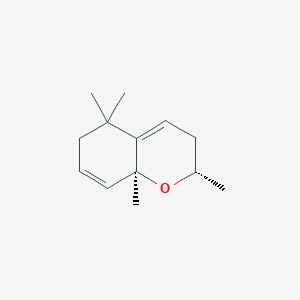
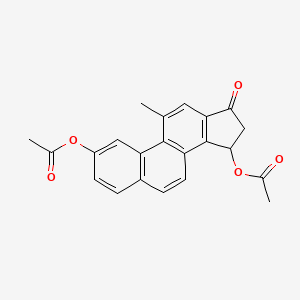
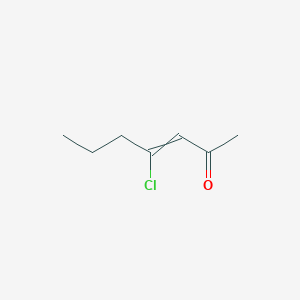
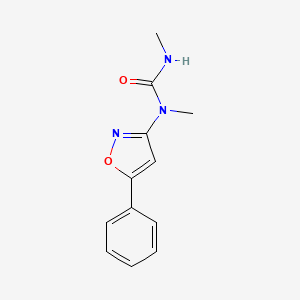
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
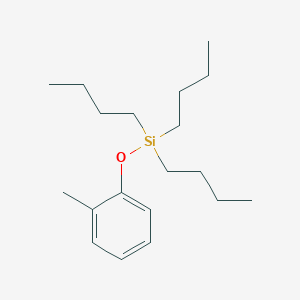
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)

